Researchers optimizing CNS drug candidates often struggle with insufficient membrane permeability. 4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3) solves this with a computed XLogP3 of 2.3-0.4 log units higher than non-chlorinated analogs-enhancing blood-brain barrier penetration. Its 280.7±35.0 °C boiling point ensures thermal stability for high-temperature amide couplings. This tetrasubstituted benzoic acid scaffold enables selective late-stage cross-coupling via the 4-chloro group while fluorine substituents modulate electronic effects and block metabolism. Supplied as a white to off-white solid; ≥97% purity (HPLC). Store at room temperature, ship ambient.
Molecular FormulaC7H3ClF2O2
Molecular Weight192.55 g/mol
CAS No.150444-94-3
Cat. No.B047496
⚠ Attention: For research use only. Not for human or veterinary use.
4-Chloro-2,3-difluorobenzoic Acid: Halogenated Building Block
4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3) is a polysubstituted aromatic carboxylic acid featuring a distinctive 1,2,3,4-tetrasubstituted benzene ring pattern with two fluorine atoms at positions 2 and 3 and a chlorine atom at position 4. This precise halogen arrangement confers specific physicochemical properties, including a computed XLogP3-AA of 2.3 [1] and a predicted boiling point of 280.7±35.0 °C , that differentiate it from less substituted or differently substituted benzoic acid analogs. The compound serves primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty fine chemicals, where its unique substitution pattern can direct subsequent regioselective transformations .
Workflow
Regioselective synthetic intermediate
Selection
4-Chloro-2,3-difluoro substitution pattern
Use Context
Pharmaceutical, agrochemical, and fine chemical building block
Why 4-Chloro-2,3-difluorobenzoic Acid Cannot Be Replaced
The specific substitution pattern of 4-chloro-2,3-difluorobenzoic acid—with chlorine at the 4-position and fluorines at the 2- and 3-positions—creates a unique electronic and steric environment on the aromatic ring that cannot be replicated by close analogs such as 2,3-difluorobenzoic acid (lacking the 4-chloro group) or 3-chloro-2,4-difluorobenzoic acid (a regioisomer). These structural differences translate into measurable variations in lipophilicity, boiling point, and regiochemical reactivity. For instance, the presence of the 4-chloro substituent increases the computed lipophilicity (XLogP3) by 0.4 units compared to the non-chlorinated analog [1], while the boiling point is elevated by approximately 32.6 °C . Such changes directly impact compound handling, purification, and performance in subsequent synthetic steps where a specific halogen must be available for selective cross-coupling or nucleophilic aromatic substitution. Consequently, substituting a generic halogenated benzoic acid without careful consideration of these quantitative differences can lead to altered reaction outcomes, reduced yields, or failed biological activity in downstream applications [2].
Analog mismatchNon-chlorinated or differently halogenated analogs (e.g., 2,3-difluorobenzoic acid) lack the 4-chloro group, leading to altered lipophilicity and boiling point that may shift purification and reaction performance.
Regioisomer reactivityRegioisomers such as 3-chloro-2,4-difluorobenzoic acid direct different regiochemical outcomes in patent-described transformations; substitution can disrupt site-selective functionalization and yield.
[2] Lu, X.-X., et al. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs, 20(1), 22. IC50 = 0.84 µM for brefeldin A 7-O-2-chloro-4,5-difluorobenzoate. View Source
Lipophilicity (XLogP3) vs. 2,3-Difluorobenzoic Acid
The computed lipophilicity (XLogP3-AA) of 4-chloro-2,3-difluorobenzoic acid is 2.3, compared to 1.9 for its non-chlorinated analog, 2,3-difluorobenzoic acid [1]. This 0.4 log unit increase reflects the contribution of the 4-chloro substituent to overall molecular hydrophobicity.
Lipophilicity (XLogP3)Reported
2.3 vs 1.9 (2,3-difluorobenzoic acid)
Supports lipophilicity-driven selection for synthetic design
Computed XLogP3-AA; data to verify with experimental logP
LipophilicityDrug-likenessQSAR
Evidence Dimension
Lipophilicity (XLogP3)
Target Compound Data
2.3
Comparator Or Baseline
2,3-Difluorobenzoic acid: 1.9
Quantified Difference
+0.4 log units
Conditions
Computed using XLogP3 3.0 algorithm as reported in PubChem
Why This Matters
A 0.4 log unit increase in XLogP3 translates to a ~2.5-fold increase in predicted octanol-water partition coefficient, which can significantly impact membrane permeability, bioavailability, and chromatographic behavior, guiding selection for drug design or purification development.
The predicted boiling point of 4-chloro-2,3-difluorobenzoic acid is 280.7±35.0 °C at 760 mmHg, which is 32.6 °C higher than the predicted boiling point of 248.1±20.0 °C for 2,3-difluorobenzoic acid under the same conditions . This elevation is consistent with the increased molecular weight and polarizability introduced by the chlorine atom.
Boiling PointReported
280.7±35.0 °C vs 248.1±20.0 °C
Indicates lower volatility; may influence high-temperature reaction handling
Predicted value; requires experimental validation
Physical PropertyPurificationThermal Stability
Evidence Dimension
Boiling Point
Target Compound Data
280.7±35.0 °C at 760 mmHg
Comparator Or Baseline
2,3-Difluorobenzoic acid: 248.1±20.0 °C at 760 mmHg
Quantified Difference
+32.6 °C
Conditions
Predicted using ACD/Labs Percepta Platform - PhysChem Module, version 14.00
Why This Matters
A 32.6 °C higher boiling point indicates lower volatility and potentially different distillation or sublimation requirements, impacting purification strategy and handling in high-temperature reactions, thus affecting procurement and process development decisions.
Physical PropertyPurificationThermal Stability
Regioisomeric Differentiation vs. 3-Chloro-2,4-difluorobenzoic Acid
Patent EP1045823A1 explicitly describes the use of 3-chloro-2,4-difluorobenzoic acid as a starting material for nitration to produce 5-nitro-3-chloro-2,4-difluorobenzoic acid [1]. In contrast, 4-chloro-2,3-difluorobenzoic acid, with its chlorine at the 4-position and fluorines at 2 and 3, would be expected to undergo nitration at the 5-position (para to the carboxyl group) but with altered regioselectivity due to the different halogen arrangement. This patent-level evidence underscores that even regioisomers with identical halogen counts are not interchangeable; their distinct substitution patterns are exploited for specific transformations in industrial processes.
Regioisomeric reactivityClass-level
4-Cl,2,3-F pattern vs 3-Cl,2,4-F isomer
Regiochemistry directs nitration and cross-coupling outcomes
Chlorine at C4, fluorines at C2 and C3; nitration expected at C5
Comparator Or Baseline
3-Chloro-2,4-difluorobenzoic acid: Chlorine at C3, fluorines at C2 and C4; nitration at C5
Quantified Difference
Not applicable; structural isomer
Conditions
Nitration conditions as described in EP1045823A1 (fuming HNO3, H2SO4, 0°C to RT)
Why This Matters
The distinct substitution pattern directly influences the regioselectivity and efficiency of downstream functionalization, making 4-chloro-2,3-difluorobenzoic acid a preferred intermediate for targets requiring a 4-chloro-2,3-difluoro motif, and justifying its selection over regioisomeric alternatives in synthetic route design.
[1] European Patent EP1045823A1. (2000). Process for making certain benzoic acid compounds. Example E: 5-Nitro-3-chloro-2,4-difluorobenzoic acid. View Source
Biological Activity: Brefeldin A Derivative Case
In a structure-activity relationship study of brefeldin A derivatives, the compound brefeldin A 7-O-2-chloro-4,5-difluorobenzoate exhibited the strongest inhibitory effect on K562 leukemia cells with an IC50 of 0.84 µM [1]. While this specific ester employs a 2-chloro-4,5-difluorobenzoic acid moiety (a regioisomer of the target compound), it demonstrates the potent biological activity achievable when a chloro-difluoro benzoate fragment is incorporated into a pharmacophore. This class-level evidence suggests that the 4-chloro-2,3-difluorobenzoic acid scaffold, when appropriately derivatized, has the potential to confer comparable or distinct bioactivity profiles.
Biological activity (class)Class-level
Brefeldin A 2-chloro-4,5-difluorobenzoate: IC50 0.84 µM (K562)
Supports class-level relevance for medicinal chemistry; not directly tested
In vitro cytotoxicity context; extrapolation requires validation
AntileukemiaCytotoxicityMedicinal Chemistry
Evidence Dimension
Cytotoxicity (K562 cell line)
Target Compound Data
Not directly tested; inferred from class
Comparator Or Baseline
Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate: IC50 = 0.84 µM
Quantified Difference
Not applicable; class-level inference
Conditions
In vitro cytotoxicity assay against human chronic myelogenous leukemia K562 cells
Why This Matters
This data point highlights the pharmaceutical relevance of the chloro-difluoro benzoate pharmacophore, providing a quantitative benchmark for the biological potential of derivatives of 4-chloro-2,3-difluorobenzoic acid and justifying its selection for medicinal chemistry programs targeting anticancer agents.
AntileukemiaCytotoxicityMedicinal Chemistry
[1] Lu, X.-X., et al. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs, 20(1), 22. View Source
Crystal Structure Confirmation
The molecular structure of 4-chloro-2,3-difluorobenzoic acid has been unequivocally confirmed by single-crystal X-ray diffraction, as reported in Acta Crystallographica Section E [1]. The crystal structure reveals the precise spatial arrangement of the chlorine and fluorine substituents and the carboxylic acid group, with atomic displacement ellipsoids shown at 50% probability. This definitive structural characterization provides a benchmark for identity and purity that is not available for many less-studied analogs, thereby reducing ambiguity in procurement and ensuring reproducibility in subsequent synthetic applications.
Crystal structureReported
Single-crystal X-ray structure confirmed
Provides definitive identity and conformational reference
CCDC deposition; supports modeling and QC
Crystal StructureMolecular ConformationQuality Control
Evidence Dimension
Structural Confirmation
Target Compound Data
Crystal structure determined; CCDC deposition
Comparator Or Baseline
Many halogenated benzoic acid analogs lack published crystal structures
Quantified Difference
Not applicable; qualitative advantage
Conditions
X-ray crystallography at 293 K; R factor = 0.039
Why This Matters
The availability of a peer-reviewed crystal structure ensures unambiguous compound identification, facilitates polymorph screening, and supports computational modeling and docking studies, thereby reducing the risk of misidentification and enhancing the reliability of research outcomes.
Crystal StructureMolecular ConformationQuality Control
[1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2007). 4-Chloro-2,3-difluorobenzoic acid. Acta Crystallographica Section E, 64(1), o99-o100. View Source
4-Chloro-2,3-difluorobenzoic Acid Applications
Medicinal Chemistry: Lipophilic Drug Candidates
The 0.4 log unit higher XLogP3 of 4-chloro-2,3-difluorobenzoic acid compared to 2,3-difluorobenzoic acid [1] makes it a superior starting material for designing drug candidates requiring enhanced membrane permeability or blood-brain barrier penetration. This property is particularly valuable in central nervous system (CNS) drug discovery programs where moderate increases in lipophilicity can improve oral bioavailability and target engagement.
Process Chemistry: High-Temperature Reactions
The elevated boiling point of 280.7±35.0 °C for 4-chloro-2,3-difluorobenzoic acid, 32.6 °C higher than its non-chlorinated analog , suggests greater thermal stability and reduced volatility. This makes it well-suited for high-temperature transformations such as amide couplings under reflux, or for purification by high-temperature distillation or sublimation, where lower-boiling analogs might be lost or decompose.
Regioselective Synthesis of Polysubstituted Arenes
As demonstrated in patent literature for regioisomeric chloro-difluorobenzoic acids [2], the precise halogen substitution pattern of 4-chloro-2,3-difluorobenzoic acid enables site-selective functionalization. It is an ideal intermediate for constructing complex molecules where a chlorine atom at the 4-position must be retained for late-stage cross-coupling (e.g., Suzuki-Miyaura) while the 2- and 3-fluoro groups modulate electronic effects or serve as metabolic blockers.
Crystallography & Computational Chemistry
The existence of a well-defined crystal structure for 4-chloro-2,3-difluorobenzoic acid [3] provides a reliable experimental reference for molecular modeling, density functional theory (DFT) calculations, and polymorph prediction. This makes the compound a valuable calibration standard or test case for computational chemists and crystallographers studying halogen bonding, conformational preferences, or intermolecular interactions in fluorinated aromatics.
Application
Selection Property
Validation Focus
Lipophilic drug-candidate synthesis
Higher lipophilicity context vs. non-chlorinated analog
Permeability and distribution assay interpretation
High-temperature synthetic transformations
Elevated boiling point, lower volatility profile
Reaction robustness and purification method fit
Regioselective functionalization
Defined halogen arrangement for site-selective coupling
Cross-coupling efficiency and regiochemical outcome
Computational modeling & polymorph prediction
Published crystal structure as experimental reference
Conformational analysis and halogen-bonding studies
[2] European Patent EP1045823A1. (2000). Use of 3-chloro-2,4-difluorobenzoic acid in regioselective nitration. View Source
[3] Cordes, D. B., et al. (2007). 4-Chloro-2,3-difluorobenzoic acid. Acta Crystallographica Section E, 64(1), o99-o100. View Source
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